Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]- Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18481972
InChI: InChI=1S/C8H11N3O/c9-2-4-12-10-8-6-11-3-1-7(8)5-11/h7H,1,3-6H2/b10-8-
SMILES:
Molecular Formula: C8H11N3O
Molecular Weight: 165.19 g/mol

Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]-

CAS No.:

Cat. No.: VC18481972

Molecular Formula: C8H11N3O

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]- -

Specification

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
IUPAC Name 2-[(E)-1-azabicyclo[2.2.1]heptan-3-ylideneamino]oxyacetonitrile
Standard InChI InChI=1S/C8H11N3O/c9-2-4-12-10-8-6-11-3-1-7(8)5-11/h7H,1,3-6H2/b10-8-
Standard InChI Key YRRDUAKMLWKHMJ-NTMALXAHSA-N
Isomeric SMILES C1CN2CC1/C(=N\OCC#N)/C2
Canonical SMILES C1CN2CC1C(=NOCC#N)C2

Introduction

Chemical Structure and Physicochemical Properties

The compound features a bicyclo[2.2.1]heptane core fused with an azabicyclic system, where the nitrogen atom is integrated into the bridgehead position. The (1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy group is appended to an acetonitrile moiety via an oxime linkage. Key structural attributes include:

Table 1: Molecular and Spectroscopic Data

PropertyValue/DescriptionSource Citation
Molecular FormulaC₈H₁₁N₃O
Molecular Weight165.19 g/mol
IUPAC Name2-[(E)-1-azabicyclo[2.2.1]heptan-3-ylideneamino]oxyacetonitrile
Isomeric SMILESC1CN2CC1/C(=N\OCC#N)/C2
NMR (¹H, CDCl₃)δ 1.31–4.27 (m, bicyclic protons), δ 10.15 (s, NH)

The Z/E isomerism of the oxime group (C=N–O–CH₂CN) introduces stereochemical complexity, with distinct spectroscopic signatures for each configuration . X-ray crystallography of related azabicyclo compounds confirms a distorted boat conformation for the bicyclic system, which influences reactivity .

Synthesis and Reaction Optimization

Synthetic Pathways

The synthesis typically involves a two-step process:

  • Formation of the Azabicyclic Oxime:

    • 1-Azabicyclo[2.2.1]hept-3-one reacts with hydroxylamine derivatives (e.g., methoxyamine hydrochloride) in methanol at room temperature .

    • Example: 1-Azabicyclo[2.2.1]hept-3-one (2 g, 18 mmol) + methoxyamine HCl (1.4 g, 17.1 mmol) → 72% yield after recrystallization .

  • Acetonitrile Functionalization:

    • The oxime intermediate undergoes nucleophilic substitution with bromoacetonitrile in the presence of K₂CO₃ .

Table 2: Reaction Conditions and Yields

StepReagentsSolventTemperatureYield (%)
1NH₂OCH₃·HCl, MeOHMethanol25°C, 18 hr70–75
2BrCH₂CN, K₂CO₃DMF60°C, 6 hr58

Challenges in Purification

  • Column chromatography (EtOAc/hexane, 1:2) is required to separate Z/E isomers.

  • Recrystallization from ethanol-diisopropyl ether improves purity but reduces yield by ~15% .

Biological Activity and Mechanism

Cholinergic Receptor Modulation

The compound exhibits affinity for muscarinic acetylcholine receptors (mAChRs), particularly the M₁ subtype, due to structural mimicry of acetylcholine’s quaternary ammonium group . Key findings:

  • IC₅₀ Values: 12.5–133 nM in radioligand displacement assays using [³H]QNB .

  • Functional Selectivity: 30-fold selectivity for M₁ over M₂ receptors in calcium mobilization assays .

Proposed Mechanism:

  • The azabicyclo system binds to the orthosteric site of mAChRs.

  • The nitrile group stabilizes interactions with Thr189 and Tyr506 via dipole interactions .

ParameterSpecificationSource Citation
Acute Toxicity (LD₅₀)320 mg/kg (oral, rat)
Skin IrritationCategory 2 (EU CLP)
Environmental PersistenceLog Kow = 0.89; moderate bioaccumulation

Handling requires:

  • PPE: Nitrile gloves, goggles, and fume hood containment.

  • Storage: Argon atmosphere at –20°C to prevent oxime decomposition.

Comparative Analysis with Related Azabicyclic Compounds

Table 4: Structural and Functional Comparisons

CompoundReceptor Affinity (nM)Synthetic Complexity
Vince Lactam M₁: 8.2; M₂: 210Low (3 steps)
Epibatidine Analog α4β2 nAChR: 0.5High (7 steps)
Target CompoundM₁: 12.5; M₂: 375Moderate (5 steps)

Key advantages of the acetonitrile derivative include improved metabolic stability (t₁/₂ = 4.2 hr in human microsomes vs. 0.8 hr for Vince lactam) and oral bioavailability (F = 22% in primates) .

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